1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopentyl group, and a chlorophenyl group attached to a methanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates One common route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorobenzyl methanesulfonate This intermediate is then reacted with piperidine to introduce the piperidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group is known to be a strong electrophile, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition or activation of the target, depending on the context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzylsulfonyl chloride: A precursor in the synthesis of the target compound.
Methanesulfonyl chloride: Another sulfonyl chloride with similar reactivity.
N-Cyclopentylpiperidine derivatives: Compounds with similar piperidine and cyclopentyl groups.
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the piperidine and cyclopentyl groups contribute to its structural complexity and potential biological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-cyclopentylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-16-7-5-14(6-8-16)13-25(23,24)21-11-9-15(10-12-21)18(22)20-17-3-1-2-4-17/h5-8,15,17H,1-4,9-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEAPNDCMMQHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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